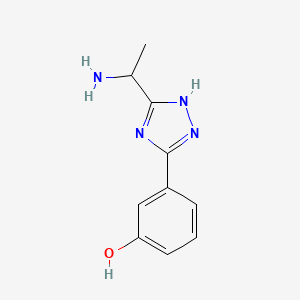![molecular formula C10H7ClN4O2S B11787173 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11787173.png)
3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,1-dioxyde de 3-chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine est un composé hétérocyclique qui présente une combinaison unique de motifs chlore, imidazole et thiadiazine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1,1-dioxyde de 3-chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 3-chloroaniline avec la thiourée en présence d'un agent oxydant approprié pour former le cycle thiadiazine. Le motif imidazole est ensuite introduit par une réaction de substitution nucléophile avec l'imidazole .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 1,1-dioxyde de 3-chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier l'état d'oxydation des atomes de soufre ou d'azote.
Substitution : Les réactions de substitution nucléophile peuvent remplacer l'atome de chlore par d'autres substituants.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour remplacer l'atome de chlore.
Produits principaux
Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
Le 1,1-dioxyde de 3-chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour synthétiser des molécules plus complexes.
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique ou modulateur de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités antimicrobiennes et anticancéreuses.
5. Mécanisme d'action
Le mécanisme d'action du 1,1-dioxyde de 3-chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité. Par exemple, il peut inhiber la fonction enzymatique en se liant au site actif ou moduler l'activité du récepteur en interagissant avec les sites de liaison. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles .
Applications De Recherche Scientifique
3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism by which 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, disrupting biological pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine
- 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline
Unicité
Le 1,1-dioxyde de 3-chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité, des affinités de liaison et des activités biologiques différents, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Formule moléculaire |
C10H7ClN4O2S |
|---|---|
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
3-chloro-7-imidazol-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H7ClN4O2S/c11-10-13-8-2-1-7(15-4-3-12-6-15)5-9(8)18(16,17)14-10/h1-6H,(H,13,14) |
Clé InChI |
MUEPMONSWDPMPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N3C=CN=C3)S(=O)(=O)N=C(N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)







![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)
![methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)


